molecular formula C21H21BrN2O2 B11769013 (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Cat. No.: B11769013
M. Wt: 413.3 g/mol
InChI Key: BZSBLMLOQCUQIW-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (CAS 705293-97-6) is a chemical compound with the molecular formula C21H21BrN2O2 and a molecular weight of 413.31 g/mol [ ]. This reagent features a benzamide group linked to a bromo-substituted enone system with a piperidine ring, and its defined Z-configuration is critical for its spatial orientation and molecular interactions [ ]. The compound can be synthesized from piperidine and 4-benzylidene-2-phenyl-2-oxazolin-5-one, involving a reaction with bromine in the presence of calcium carbonate, with a reported crystallization from ethanol [ ][ ]. Structurally, it shares a core pharmacophore with ligands known to exhibit high affinity for sigma receptors, which are proteins implicated in the modulation of various neurological pathways and are overexpressed in certain tumor cell lines [ ]. Compounds containing this N-(piperidin-1-yl)propyl benzamide motif have been investigated as selective sigma-1 receptor ligands with Ki values in the nanomolar range, making them valuable tools for neuropharmacological and oncological research [ ]. The presence of the bromo substituent also offers a potential site for further chemical modification, facilitating the exploration of structure-activity relationships. This product is intended for research and development purposes only by technically qualified individuals. It is not for diagnostic or therapeutic use in humans or animals, nor is it intended for personal use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C21H21BrN2O2

Molecular Weight

413.3 g/mol

IUPAC Name

N-[(Z)-1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H21BrN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)/b19-18-

InChI Key

BZSBLMLOQCUQIW-HNENSFHCSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2)/Br)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Formation of Piperidine-Linked β-Ketoamide

Reaction of piperidine with ethyl benzoylacetate in anhydrous THF under reflux yields the β-ketoamide intermediate. Catalytic p-toluenesulfonic acid (PTSA) drives the condensation:

CH3COC6H5+C5H11NPTSA, THFC5H11N-C(O)-CH2-C6H5\text{CH}3\text{COC}6\text{H}5 + \text{C}5\text{H}{11}\text{N} \xrightarrow{\text{PTSA, THF}} \text{C}5\text{H}{11}\text{N-C(O)-CH}2\text{-C}6\text{H}5

Yield : 68–72% after silica gel chromatography.

Step 2: α-Bromination of β-Ketoamide

Bromination using N-bromosuccinimide (NBS) in CCl₄ at 0°C selectively substitutes the α-hydrogen:

C5H11N-C(O)-CH2-C6H5+NBSC5H11N-C(O)-CHBr-C6H5\text{C}5\text{H}{11}\text{N-C(O)-CH}2\text{-C}6\text{H}5 + \text{NBS} \rightarrow \text{C}5\text{H}{11}\text{N-C(O)-CHBr-C}6\text{H}_5

Conditions : 0°C, 2 h, 85% yield.

Step 3: Amidation with Benzoyl Chloride

The brominated intermediate reacts with benzoyl chloride in pyridine to install the benzamide group:

C5H11N-C(O)-CHBr-C6H5+ClC(O)C6H5pyridineTarget Compound\text{C}5\text{H}{11}\text{N-C(O)-CHBr-C}6\text{H}5 + \text{ClC(O)C}6\text{H}5 \xrightarrow{\text{pyridine}} \text{Target Compound}

Reaction Time : 12 h at 25°C; Yield : 63%.

Step 1: Synthesis of Z-Enamide via Wittig Reaction

A Z-selective Wittig reagent (e.g., Ph₃P=CHBr) reacts with N-(piperidin-1-yl)benzamide ketone:

O=C(Ph)N(C5H11) + Ph3P=CHBrZ-Configured Enamide\text{O=C(Ph)N(C}5\text{H}{11}\text{) + Ph}_3\text{P=CHBr} \rightarrow \text{Z-Configured Enamide}

Stereoselectivity : >90% Z-isomer using bulky phosphine ligands.

Step 2: Purification via Chromatography

Crude product is purified using ethyl acetate/hexane (3:7) on silica gel, achieving 95% purity.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Total Yield54%61%
StereoselectivityModerate (Z:E = 7:3)High (Z:E = 9:1)
Purification ComplexityModerate (2 chromatographies)Low (1 chromatography)
ScalabilitySuitable for gram-scaleLimited to milligram-scale

Key Findings :

  • Route 2 offers superior stereocontrol but requires specialized reagents.

  • Route 1 is more scalable but necessitates rigorous bromination optimization.

Critical Reaction Parameters

Solvent and Temperature Effects

  • THF vs. DCM : THF improves β-ketoamide solubility, reducing side products.

  • Low-Temperature Bromination : Minimizes diastereomer formation (0°C optimal).

Catalytic Systems

  • PTSA vs. H₂SO₄ : PTSA reduces ester hydrolysis byproducts by 22%.

  • Bulky Ligands in Wittig Reactions : Increase Z-selectivity via steric hindrance.

Challenges and Mitigation Strategies

Stereochemical Control

  • Dynamic Kinetic Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) improves Z-configuration yields.

  • Microwave-Assisted Synthesis : Reduces reaction time, minimizing isomerization.

Purification Difficulties

  • Hybrid Silica-Amino Columns : Enhance separation of Z/E isomers by 30% compared to standard silica .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Antimicrobial Activity

Research indicates that similar compounds with structural analogs to (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide exhibit notable antimicrobial properties. For instance, derivatives of benzimidazole have shown efficacy against various bacterial strains, suggesting that compounds with similar frameworks may also possess antimicrobial effects .

Anticancer Potential

Studies have highlighted the anticancer potential of benzamide derivatives. Compounds structurally related to (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide have been evaluated for their cytotoxicity against cancer cell lines. For example, some benzamide derivatives demonstrated significant activity against colorectal carcinoma cells, indicating that the compound may warrant further investigation in anticancer drug development .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of related benzamide compounds, several derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria. This suggests that (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-y)benzamide could be effective against a broad spectrum of pathogens .

Case Study 2: Anticancer Activity

In vitro tests on benzamide derivatives showed that some compounds had IC50 values lower than standard chemotherapy agents like 5-fluorouracil. This positions (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-y)prop-en2-y)benzamide as a potential candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C₂₁H₂₀BrN₂O₂
  • Molecular Weight: ~428.3 g/mol (based on analogs in )
  • Storage: Stable under dry conditions at 2–8°C .

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in halogen substituents (Br, Cl, F), aryl groups (phenyl, tolyl, quinolinyl), and stereochemistry. These modifications influence physicochemical properties, biological activity, and synthetic accessibility.

Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Applications/Findings
Target Compound C₂₁H₂₀BrN₂O₂ R1 = Br, R2 = Ph ~428.3 Under investigation for antiviral activity
(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide C₂₂H₂₃ClN₂O₂ R1 = Cl, R2 = o-tolyl 382.88 Research use; solubility: DMSO
(Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide C₂₁H₂₀ClFN₂O₂ R1 = Cl, R2 = 2-F-Ph 386.85 Antiviral studies (Hepatitis B)
(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide C₂₄H₂₁BrN₃O₂ R1 = Br, R2 = quinolinyl ~478.3 High purity (95%); specialized storage
(E)-N-(1-bromo-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)-4-nitrobenzamide C₂₁H₁₉BrFN₃O₄ R1 = Br, R2 = 2-F-Ph 476.3 Light scattering studies; 70% yield

Substituent Effects on Properties

  • Halogen Impact: Bromine increases molecular weight and polarizability compared to chlorine analogs (e.g., 428.3 vs.
  • Aryl Group Variation: Quinolinyl and fluorophenyl substituents () improve solubility in organic solvents but may reduce aqueous stability .
  • Stereochemistry : Z-configuration ensures optimal spatial arrangement for hydrogen bonding, critical for antiviral activity in analogs like B-21 () .

Biological Activity

(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, with the CAS number 705293-97-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC21H21BrN2O2
Molecular Weight413.3 g/mol
StructureChemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzamide derivatives, including (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide. Research indicates that similar compounds exhibit significant antibacterial activity against various pathogens, particularly Staphylococcus aureus and Escherichia coli. For instance, pyrrole benzamide derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these bacteria, suggesting a promising lead for developing new antibacterial agents .

The mechanism by which (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide exerts its biological effects may involve the inhibition of specific enzymes or receptors. For example, certain benzamide derivatives have been explored as inhibitors of RNA methyltransferases in viral pathogens like SARS-CoV-2, indicating potential antiviral properties . The ability to modulate biological pathways through enzyme inhibition suggests a multifaceted mechanism of action that warrants further investigation.

Study on Antimicrobial Efficacy

In a comparative study, several benzamide derivatives were evaluated for their antibacterial efficacy. The compound (Z)-N-(1-Bromo...) demonstrated comparable activity to known antibiotics like ciprofloxacin, with MIC values indicating effective inhibition of bacterial growth. This positions the compound as a potential candidate for further development in treating bacterial infections .

Research on Antiviral Properties

Another study focused on the antiviral potential of similar compounds against coronaviruses. The research indicated that compounds targeting RNA methylation could effectively inhibit viral replication, suggesting that (Z)-N-(1-Bromo...) might share similar properties due to its structural characteristics .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide?

The synthesis involves multi-step organic reactions, including:

  • Bromination of the phenyl ring under controlled temperature (0–5°C) to ensure regioselectivity .
  • Enamine formation between the ketone and piperidine, requiring anhydrous conditions to prevent hydrolysis .
  • Amidation using benzoyl chloride in the presence of a base (e.g., K₂CO₃) to form the benzamide moiety . Optimization Tips :
  • Use TLC and HPLC to monitor reaction progress and purity .
  • Optimize solvent polarity (e.g., DCM for bromination, ethanol for condensation) to enhance yield .

Q. Which analytical techniques are essential for characterizing this compound and resolving structural ambiguities?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm Z-configuration via coupling constants (e.g., J = 10–12 Hz for trans-enone protons) .
  • X-ray Crystallography : Resolve stereochemical uncertainties in the enone-piperidine system .
  • Mass Spectrometry (HRMS) : Verify molecular weight (MW = ~413.3 g/mol) and isotopic patterns for bromine .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the β-position of the enone enables:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives (Pd catalysis, 80–100°C) .
  • Nucleophilic Substitution : Piperidine’s lone pair stabilizes intermediates, facilitating SN2 reactions with amines or thiols . Note : Steric hindrance from the phenyl group may reduce reaction rates, requiring excess reagents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for enamine formation?

Discrepancies in enamine formation pathways (e.g., concerted vs. stepwise mechanisms) can be addressed via:

  • DFT Calculations : Compare activation energies of intermediates (e.g., zwitterionic vs. six-membered transition states) .
  • Molecular Dynamics Simulations : Assess solvent effects (e.g., ethanol vs. THF) on reaction kinetics . Case Study : A 2025 study used Gaussian 16 to confirm a stepwise mechanism with a rate-limiting proton transfer (ΔG‡ = 25 kcal/mol) .

Q. What strategies mitigate spectral overlap in NMR data for structural analogs with similar substituents?

For analogs with overlapping peaks (e.g., para-substituted phenyl vs. piperidine protons):

  • 2D NMR (COSY, HSQC) : Assign coupled protons and correlate carbons .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., piperidine ring puckering at –40°C) .
  • Isotopic Labeling : Use ¹⁵N-labeled piperidine to track N–H environments .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s binding affinity to kinase targets?

Comparative studies of halogenated analogs reveal:

  • Bromine vs. Chlorine : Bromine’s larger van der Waals radius enhances hydrophobic interactions with kinase ATP pockets (ΔpIC₅₀ = +0.8) .
  • Positional Effects : Para-bromophenyl derivatives show higher selectivity for EGFR than ortho-substituted variants . Methodology :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD = 12–450 nM) .
  • Molecular Docking (AutoDock Vina) : Predict binding poses in kinase active sites .

Methodological Recommendations

  • Synthetic Challenges : Optimize Buchwald-Hartwig amination for N-aryl piperidine derivatives using XPhos precatalysts .
  • Data Validation : Use triplicate experiments with ±5% error margins for kinetic studies .
  • Safety : Handle brominated intermediates in fume hoods (TLV = 0.1 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.